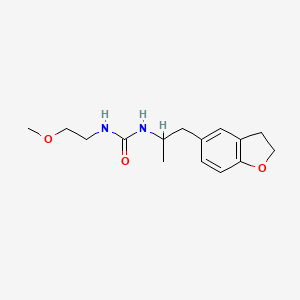

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-methoxyethyl)urea

Description

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-methoxyethyl)urea is a synthetic organic compound that features a benzofuran moiety, a propan-2-yl group, and a methoxyethyl urea group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2,3-dihydrobenzofuran, which is functionalized at the 5-position.

Intermediate Formation: The intermediate 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine is synthesized through a series of reactions involving alkylation and reduction.

Final Product Formation: The intermediate is then reacted with 2-methoxyethyl isocyanate under controlled conditions to form the final product, this compound.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters such as temperature, pressure, and pH.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the urea group, potentially converting it to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted urea derivatives depending on the nucleophile used.

Properties

IUPAC Name |

1-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-11(17-15(18)16-6-8-19-2)9-12-3-4-14-13(10-12)5-7-20-14/h3-4,10-11H,5-9H2,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPHHPPUBMGMRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antiinflammatory Activity

Research has indicated that compounds with similar structures to 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-methoxyethyl)urea exhibit significant anti-inflammatory properties. For instance, studies on benzofuran derivatives have shown their ability to inhibit prostaglandin synthesis, which is crucial in inflammatory responses .

Neuropharmacological Effects

The compound may interact with neurotransmitter systems, particularly dopamine and serotonin pathways. Preliminary studies suggest that it could modulate these systems, potentially offering therapeutic benefits for conditions such as Parkinson's disease and depression.

Case Study 1: Anti-inflammatory Efficacy

A series of experiments tested the anti-inflammatory efficacy of benzofuran derivatives in rat models. The results demonstrated that these compounds significantly reduced carrageenan-induced paw edema, indicating potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Case Study 2: Neuroprotective Potential

In vitro studies have assessed the neuroprotective potential of compounds structurally related to this compound. These studies revealed that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting their potential use in neurodegenerative diseases.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea | Urea derivative with tert-butyl group | Anti-inflammatory |

| N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethoxy)benzamide | Benzamide derivative | Neuroprotective effects |

| 2-Methylbenzo[b]furan | Methyl substitution on benzofuran | Anticancer properties |

Mechanism of Action

The mechanism by which 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-methoxyethyl)urea exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or ion channels. The benzofuran moiety may interact with aromatic residues in proteins, while the urea group could form hydrogen bonds with active site residues, modulating the activity of the target protein.

Comparison with Similar Compounds

1-(2,3-Dihydrobenzofuran-5-yl)propan-2-amine: Lacks the urea and methoxyethyl groups, potentially altering its biological activity.

3-(2-Methoxyethyl)urea: Lacks the benzofuran and propan-2-yl groups, which may significantly change its chemical properties and applications.

Uniqueness: 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-methoxyethyl)urea is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the benzofuran and urea moieties allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Biological Activity

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-methoxyethyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a dihydrobenzofuran moiety, a propan-2-yl group, and a methoxyethyl urea functional group. Its molecular formula is with a molecular weight of approximately 273.34 g/mol.

Biological Activity

Research indicates that compounds with similar structures may exhibit a variety of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that derivatives of benzofuran can inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Some related compounds have shown efficacy in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes and lipoxygenase pathways .

- Neuroprotective Activity : Certain benzofuran derivatives have been identified as potential neuroprotective agents, particularly in models of neuropathic pain .

The biological activity of this compound may involve interaction with various molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit COX and lipoxygenase enzymes, which play critical roles in inflammatory processes.

- Receptor Modulation : There is evidence that some benzofuran derivatives act as agonists or antagonists at cannabinoid receptors, particularly CB2, which are implicated in pain modulation and anti-inflammatory responses .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving phenolic precursors.

- Alkylation : The propan-2-yl group is introduced via alkylation with appropriate reagents.

- Urea Formation : The final step involves the reaction of the intermediate with methoxyethylamine to form the urea linkage.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

These findings highlight the potential for further research into the therapeutic applications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.